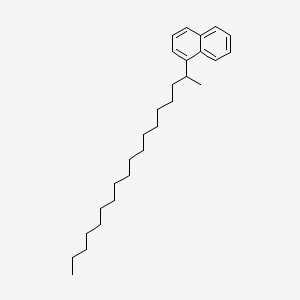

sec-Octadecylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94247-61-7 |

|---|---|

Molecular Formula |

C28H44 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

1-octadecan-2-ylnaphthalene |

InChI |

InChI=1S/C28H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(2)27-24-19-22-26-21-17-18-23-28(26)27/h17-19,21-25H,3-16,20H2,1-2H3 |

InChI Key |

YCNNUYYPMCIWNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of sec-Octadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for sec-octadecylnaphthalene, a long-chain alkylated naphthalene. The document details the core chemical reactions, catalytic systems, and experimental procedures, with a focus on providing actionable data and methodologies for research and development.

Introduction

This compound is a substituted aromatic hydrocarbon with applications in various fields, including lubricants and materials science. Its synthesis predominantly relies on the Friedel-Crafts alkylation of naphthalene with an eighteen-carbon olefin, typically 1-octadecene. This guide explores the nuances of this reaction, focusing on catalyst selection, reaction conditions, and purification methods.

Core Synthesis Pathway: Friedel-Crafts Alkylation

The fundamental approach to synthesizing this compound is the Friedel-Crafts alkylation of naphthalene with 1-octadecene. This electrophilic aromatic substitution reaction involves the protonation of the alkene to form a carbocation, which then attacks the electron-rich naphthalene ring. The position of the alkyl group on the naphthalene ring (α or β) can be influenced by reaction conditions and the catalytic system employed.

Caption: General reaction pathway for the Friedel-Crafts alkylation of naphthalene.

Synthesis Methodologies and Experimental Data

Several catalytic systems have been employed for the synthesis of long-chain alkylnaphthalenes. This section details the most common methods and presents the available quantitative data in a structured format.

Lewis Acid Catalysis

Traditional Friedel-Crafts alkylation often utilizes Lewis acids such as aluminum chloride (AlCl₃). While effective, these catalysts can be difficult to handle and may lead to environmental concerns.

A more recent approach involves the use of gallium trifluoromethanesulfonate [Ga(OTf)₃] as a catalyst. A patented method describes the alkylation of naphthalene with C₄-C₂₂ α-olefins using this catalyst.

Table 1: Synthesis of Alkylnaphthalenes using Gallium Trifluoromethanesulfonate Catalyst

| Parameter | Value |

| Reactants | Naphthalene, C₄-C₂₂ α-olefin |

| Catalyst | Gallium trifluoromethanesulfonate |

| Product | Alkylnaphthalene |

Note: Specific quantitative data for the synthesis of this compound using this method is not publicly available in the reviewed literature.

Ionic Liquid Catalysis in a Continuous-Flow System

A highly efficient method for the synthesis of long-chain alkylnaphthalenes employs an ionic liquid catalyst in a continuous-flow microreaction system. This approach offers excellent control over reaction parameters and leads to high yields in very short reaction times.[1]

Table 2: Continuous-Flow Synthesis of Dodecylnaphthalene

| Parameter | Value |

| Reactants | Naphthalene, 1-Dodecene |

| Catalyst | Me₃NHCl–AlCl₃ Ionic Liquid |

| Temperature | 30 °C |

| Reaction Time | 60 seconds |

| Naphthalene/Olefin Mole Ratio | 1-10 |

| Yield | >99% |

Note: This data is for the synthesis of dodecylnaphthalene, a close analogue of this compound, and provides a strong indication of the potential efficiency of this method.

Detailed Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, the following generalized procedures are based on the available literature for similar long-chain alkylnaphthalenes.

General Protocol for Lewis Acid Catalyzed Synthesis (Batch Process)

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with naphthalene and a suitable solvent (e.g., dichloromethane, nitrobenzene).

-

Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃ or Ga(OTf)₃) is added portion-wise to the stirred solution under a nitrogen atmosphere.

-

Alkene Addition: 1-Octadecene is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Experimental Workflow for Continuous-Flow Synthesis

The continuous-flow synthesis of long-chain alkylnaphthalenes offers a more controlled and efficient alternative to batch processing.

Caption: Workflow for the continuous-flow synthesis of this compound.

Conclusion

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of naphthalene. While traditional Lewis acid catalysts are effective, modern approaches utilizing ionic liquids in continuous-flow systems demonstrate significantly higher efficiency and yield. Further research into solid acid catalysts, such as zeolites, may offer more environmentally friendly and reusable alternatives. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of long-chain alkylnaphthalenes.

References

Navigating the Physicochemical and Biological Landscape of sec-Octadecylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-octadecylnaphthalene, a long-chain alkylated polycyclic aromatic hydrocarbon. This document consolidates available data on its chemical identity, physicochemical properties, and potential biological interactions, offering a valuable resource for its application in research and development.

Chemical Identification and Properties

This compound, identified by the CAS number 94247-61-7 , is chemically known by its IUPAC name, 1-octadecan-2-ylnaphthalene . Its molecular formula is C₂₈H₄₄, with a molecular weight of 380.6 g/mol .

Physicochemical Data Summary

While specific experimental data for this compound is limited in publicly accessible literature, general trends for alkylnaphthalenes suggest that increasing the length of the alkyl chain influences several key properties. Aqueous solubility and vapor pressure are expected to decrease with a longer alkyl chain, while the octanol-water partition coefficient (log Kₒw), a measure of lipophilicity, is expected to increase.

| Property | Data for Related Alkylnaphthalenes | Predicted Trend for this compound |

| Aqueous Solubility | Decreases with increasing number of methyl groups on naphthalene. | Expected to have very low aqueous solubility. |

| Vapor Pressure | Decreases with increasing number of methyl groups on naphthalene. | Expected to have a very low vapor pressure. |

| Octanol-Water Partition Coefficient (log Kₒw) | Increases with the number of methyl groups on naphthalene. | Expected to have a high log Kₒw, indicating high lipophilicity. |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with a suitable octadecyl halide, such as 2-bromooctadecane, in the presence of a Lewis acid catalyst.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of 1-octadecan-2-ylnaphthalene based on established Friedel-Crafts alkylation procedures for long-chain alkyl halides.

Materials:

-

Naphthalene

-

2-Bromooctadecane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve naphthalene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

-

Add 2-bromooctadecane (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure 1-octadecan-2-ylnaphthalene.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Potential Biological Interactions

The high lipophilicity of this compound suggests it is likely to interact with cellular membranes. This interaction could potentially alter membrane fluidity and affect the function of membrane-bound proteins.

Furthermore, many lipophilic molecules are known to act as ligands for nuclear receptors, which are a class of proteins that regulate gene expression. These receptors play crucial roles in metabolism, development, and homeostasis. It is conceivable that this compound could interact with certain nuclear receptors, thereby influencing cellular signaling pathways. However, this remains a hypothesis that requires experimental validation.

Logical Relationship Diagram

Caption: A diagram illustrating the potential logical flow of biological interactions for this compound.

Conclusion

This compound is a long-chain alkylated naphthalene with a defined chemical identity. While specific experimental data on its physicochemical properties and biological activities are scarce, this guide provides a foundational understanding based on established chemical principles and the behavior of related compounds. The proposed synthetic protocol offers a starting point for its preparation, and the hypothesized biological interactions highlight areas for future research. Further investigation is warranted to fully elucidate the properties and potential applications of this molecule in various scientific and industrial fields.

In-Depth Technical Guide: Physical and Chemical Properties of sec-Octadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Octadecylnaphthalene is a synthetic aromatic hydrocarbon characterized by a naphthalene core substituted with a secondary octadecyl group. Its molecular formula is C₂₈H₄₄, and its CAS number is 94247-61-7.[1][2][3][4] This compound belongs to the class of alkylnaphthalenes and is of interest in various industrial and research applications due to its specific physical and chemical properties. This guide provides a comprehensive overview of the physical appearance, odor, and other key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on estimations from structurally similar compounds due to a lack of available literature data for this specific isomer.

| Property | Value | Source/Method |

| Physical Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Characteristic odor reminiscent of naphthalene | [5] |

| Molecular Formula | C₂₈H₄₄ | [1][2][3][4] |

| Molecular Weight | 380.65 g/mol | [1][2] |

| CAS Number | 94247-61-7 | [1][2][4] |

| Boiling Point | Approximately 350 °C | [5] (Estimated) |

| Density | Not specified | [5] |

| Melting Point | Not specified | [5] |

| Refractive Index | Not specified | |

| Solubility | Soluble in organic solvents; insoluble in water | [5] |

Experimental Protocols

The determination of the physical and odorous properties of a chemical substance like this compound requires standardized and reproducible experimental methods. The following protocols are based on internationally recognized guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).[6][7][8][9]

Determination of Physical Appearance

Objective: To visually assess the color and clarity of this compound.

Principle: This protocol is based on the visual inspection of the liquid sample in a clear container under controlled lighting conditions.

Apparatus:

-

Clear, colorless glass sample bottle or test tube

-

Light source providing uniform, diffuse illumination (e.g., a standard laboratory light box)

-

Black and white background surfaces

Procedure:

-

Ensure the sample of this compound is at a controlled room temperature (e.g., 20-25 °C).

-

Fill a clean, dry, clear glass sample container to approximately two-thirds of its volume with the sample.

-

Visually inspect the sample against a white background to assess its color. Record any observed coloration (e.g., colorless, pale yellow).

-

Visually inspect the sample against a black background to assess its clarity and the presence of any particulate matter. The liquid should be free from any haze, turbidity, or suspended particles.

-

Record the observations in a standardized format.

Determination of Odor

The odor of a chemical can be evaluated through sensory (organoleptic) methods or instrumental analysis.

Objective: To characterize the odor profile of this compound using a trained sensory panel.

Principle: This method involves the controlled presentation of the sample's vapor to a panel of trained assessors who describe and rate the perceived odor.

Apparatus:

-

Odor-free sample containers (e.g., glass vials with PTFE-lined septa)

-

Odor-free testing room with controlled temperature, humidity, and ventilation

-

Odor assessment scorecards

Procedure:

-

A panel of at least five trained sensory assessors is selected.

-

A small, measured amount of this compound is placed in an odor-free sample container.

-

The sample is allowed to equilibrate at a controlled temperature to generate a consistent headspace of vapor.

-

Each panelist sequentially uncaps the container and, using a standardized "wafting" technique (gently fanning the vapors towards the nose), sniffs the headspace for a brief, controlled duration.

-

Panelists independently record their observations on an odor assessment scorecard, describing the character of the odor (e.g., aromatic, mothball-like) and its intensity on a predefined scale (e.g., 1 to 5, from no perceptible odor to very strong odor).

-

The results are compiled and statistically analyzed to determine the consensus odor profile.

Objective: To identify the specific volatile compounds contributing to the odor of this compound.

Principle: Gas chromatography-olfactometry (GC-O) combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.

Apparatus:

-

Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

-

Mass spectrometer (MS) for chemical identification

-

Appropriate GC column for the separation of aromatic hydrocarbons

-

Headspace autosampler

Procedure:

-

A sample of this compound is placed in a headspace vial and heated to a specific temperature to generate volatile compounds.

-

A portion of the headspace gas is injected into the GC-MS system.

-

The effluent from the GC column is split, with one portion directed to the MS detector for chemical identification and the other to the heated sniffing port.

-

A trained analyst sniffs the effluent from the sniffing port and records the time and description of any detected odors.

-

The olfactometry data (odor events) are correlated with the chromatographic peaks from the MS detector to identify the specific compounds responsible for the characteristic odor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of the physical and odorous properties of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. labshake.com [labshake.com]

- 2. Buy this compound | 94247-61-7 [smolecule.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 94247-61-7,this compound [lookchemicals.com]

- 5. Buy this compound (EVT-15313439) | 94247-61-7 [evitachem.com]

- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. files.chemicalwatch.com [files.chemicalwatch.com]

An In-depth Technical Guide on the Environmental Fate and Transport of sec-Octadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles information on the environmental fate and transport of sec-octadecylnaphthalene. Due to the limited availability of experimental data for this specific compound, a significant portion of the quantitative data presented herein is based on Quantitative Structure-Activity Relationship (QSAR) model predictions. These estimations are provided for screening-level risk assessment and should be interpreted with caution. For definitive assessments, experimentally determined values are recommended.

Introduction

This compound is a long-chain alkylnaphthalene, a class of compounds that can be found in various industrial applications. As with many industrial chemicals, understanding its environmental fate and transport is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the available information and predicted properties of this compound, focusing on its physicochemical characteristics, environmental persistence, mobility, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the estimated properties for this compound (CAS No. 94247-61-7, Molecular Formula: C₂₈H₄₄). These values have been predicted using widely accepted QSAR models.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 380.66 g/mol | Calculation |

| Boiling Point | 485.4 °C | EPI Suite™ |

| Melting Point | -1.5 °C | EPI Suite™ |

| Vapor Pressure | 1.1 x 10⁻⁷ mm Hg at 25°C | EPI Suite™ |

| Water Solubility | 0.002 mg/L at 25°C | EPI Suite™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | 10.3 | EPI Suite™ |

| Henry's Law Constant | 1.1 x 10⁻⁵ atm-m³/mole at 25°C | EPI Suite™ |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 1.8 x 10⁶ L/kg | EPI Suite™ |

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and degradation processes. Its high lipophilicity and low water solubility suggest that it will predominantly partition to organic matter in soil and sediment.

Transport

-

Air: Due to its very low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the atmosphere. Long-range atmospheric transport is therefore considered to be limited.

-

Water: Its extremely low water solubility indicates that in aquatic systems, it will rapidly adsorb to suspended solids and sediment. Dissolved concentrations in the water column are expected to be very low.

-

Soil: With a very high predicted Koc value, this compound is expected to be immobile in soil and strongly adsorb to soil organic matter. Leaching to groundwater is considered highly unlikely.

Degradation

-

Hydrolysis: As an alkylnaphthalene, this compound does not contain functional groups that are susceptible to hydrolysis under normal environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway.

-

Photolysis: In the atmosphere, vapor-phase this compound may be degraded by reaction with photochemically produced hydroxyl radicals. However, given its expected partitioning to particulate matter, this process may be of limited importance. In water, direct photolysis is not expected to be a major degradation route as naphthalene and its alkylated derivatives do not significantly absorb sunlight at wavelengths above 290 nm.

The biodegradation of long-chain alkylnaphthalenes is generally a slow process. The long alkyl chain can hinder microbial attack on the aromatic rings. Based on predictive models, this compound is not expected to be readily biodegradable. However, under acclimated conditions, microbial degradation may occur over extended periods.

Predicted Biodegradation:

| Model | Prediction |

| BIOWIN (EPI Suite™) | Not readily biodegradable |

The initial steps in the aerobic biodegradation of alkylnaphthalenes typically involve the oxidation of the naphthalene ring system by dioxygenase enzymes, leading to the formation of dihydrodiols. Further degradation proceeds through ring cleavage and subsequent metabolism to central metabolic intermediates.

Bioaccumulation

The high predicted Log Kow value of this compound suggests a high potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kow greater than 5 are generally considered to have the potential to bioaccumulate.

Predicted Bioaccumulation:

| Parameter | Predicted Value | Method/Source |

| Bioconcentration Factor (BCF) | 3.16 L/kg (wet weight) | EPI Suite™ |

This predicted BCF value, while indicating some potential for bioaccumulation, is lower than what might be expected from the Log Kow alone. This discrepancy can be attributed to factors such as low uptake rates due to very low water solubility and potential for metabolism in some organisms.

Experimental Protocols

The following sections detail the standardized experimental protocols that would be employed to determine the key environmental fate and transport parameters of this compound. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a compound with a very low expected vapor pressure like this compound, the effusion method (Knudsen cell) or the gas saturation method would be most appropriate.[1][2][3]

Experimental Workflow (Gas Saturation Method):

Caption: Workflow for Vapor Pressure Determination (OECD 104).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)

This method is suitable for determining the Log Kow of substances. Given the very high predicted Log Kow of this compound, this method may be challenging due to the extremely low water solubility, and the slow-stir method (OECD 123) might be more appropriate. However, the shake-flask method is a common starting point.[4][5][6][7]

Experimental Workflow (Shake Flask Method):

Caption: Workflow for Partition Coefficient (Kow) Determination (OECD 107).

Soil Organic Carbon-Water Partition Coefficient (Koc) (OECD Guideline 121 - HPLC Method)

This method provides an estimate of the adsorption coefficient (Koc) based on the retention time of the substance on a high-performance liquid chromatography (HPLC) column. It is a rapid and cost-effective alternative to traditional batch equilibrium studies.[8][9]

Experimental Workflow (HPLC Method):

Caption: Workflow for Soil Adsorption Coefficient (Koc) Estimation (OECD 121).

Ready Biodegradability (OECD Guideline 301)

This guideline includes several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The Manometric Respirometry Test (OECD 301F) is a suitable method for insoluble substances like this compound.

Experimental Workflow (Manometric Respirometry Test - OECD 301F):

Caption: Workflow for Ready Biodegradability Testing (OECD 301F).

Bioaccumulation in Fish (OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish. For a highly lipophilic substance like this compound, a dietary exposure study may be more relevant than an aqueous exposure study due to its low water solubility.

Experimental Workflow (Aqueous Exposure):

Caption: Workflow for Bioaccumulation in Fish Testing (OECD 305).

Logical Relationships in Environmental Fate

The following diagram illustrates the key relationships and partitioning behavior of this compound in the environment based on its predicted physicochemical properties.

Caption: Environmental Partitioning of this compound.

Conclusion

Based on predictive modeling, this compound is characterized as a persistent and immobile substance with a high potential for bioaccumulation. Its low volatility and water solubility, combined with a high affinity for organic matter, suggest that it will primarily reside in soil and sediment if released into the environment. While biodegradation is expected to be slow, it may be the ultimate fate of this compound over long time scales. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the environmental risk assessment of this compound and similar long-chain alkylnaphthalenes. Experimental verification of the predicted values is essential for a definitive understanding of its environmental behavior.

References

- 1. in Silico Models – VEGA HUB [vegahub.eu]

- 2. nc3rs.org.uk [nc3rs.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. VEGA interpretation – VEGA HUB [vegahub.eu]

- 5. ceur-ws.org [ceur-ws.org]

- 6. Danish QSAR Database [qsardb.food.dtu.dk]

- 7. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of sec-Octadecylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-octadecylnaphthalene, a long-chain alkylnaphthalene. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines general solubility principles, provides qualitative information, and presents quantitative data for the parent compound, naphthalene, to offer insights into its potential behavior in various organic solvents. Furthermore, detailed experimental protocols for determining solubility and a schematic for its synthesis are provided to support research and development activities.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with an eighteen-carbon alkyl chain. Its long, nonpolar alkyl group renders the molecule highly hydrophobic, predicting good solubility in nonpolar organic solvents and poor solubility in polar solvents like water. This property is crucial in applications such as lubricants, surfactants, and specialty chemicals.

Solubility Profile

Qualitative Solubility:

-

High Solubility Expected: In nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene).

-

Moderate Solubility Expected: In solvents of intermediate polarity (e.g., ethers, esters).

-

Low to Negligible Solubility Expected: In polar protic and aprotic solvents (e.g., alcohols, water).

To provide a quantitative perspective, the following table summarizes the solubility of naphthalene , the parent aromatic core of this compound, in various organic solvents. It is important to note that the presence of the long octadecyl chain in this compound will significantly increase its solubility in nonpolar solvents compared to naphthalene, but this data provides a useful baseline.

Table 1: Solubility of Naphthalene in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Polarity | Solubility of Naphthalene ( g/100g of solvent) |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Nonpolar | 28.6 |

| Benzene | Aromatic Hydrocarbon | Nonpolar | 35.7 |

| Toluene | Aromatic Hydrocarbon | Nonpolar | 31.8 |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | 9.8 |

| Cyclohexane | Alicyclic Hydrocarbon | Nonpolar | 11.3 |

| Diethyl Ether | Ether | Moderately Polar | 27.0 |

| Acetone | Ketone | Polar Aprotic | 13.5 |

| Ethanol | Alcohol | Polar Protic | 5.8 |

| Methanol | Alcohol | Polar Protic | 4.9 |

| Water | --- | Highly Polar | 0.003 |

Note: Data for naphthalene is compiled from various chemical handbooks and databases. The solubility of this compound in nonpolar solvents is expected to be substantially higher.

Experimental Protocols for Solubility Determination

Standardized methods can be employed to determine the solubility of this compound in various organic solvents. The OECD Test Guideline 105, while focused on water solubility, describes the flask and column elution methods which are adaptable for organic solvents.[1][2][3][4][5]

3.1. Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for determining the solubility of substances that are soluble enough to be quantified accurately.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to let undissolved solid settle. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Analysis: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration.

3.2. Column Elution Method (for solubilities < 10⁻² g/L)

This method is designed for determining the solubility of sparingly soluble substances.

Methodology:

-

Column Preparation: A column is packed with an inert support material (e.g., glass wool, celite) which is coated with an excess of this compound.

-

Elution: The organic solvent is passed through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined.

-

Equilibrium Check: The concentration of the eluate should reach a plateau, indicating that a saturated solution is being eluted. The solubility is determined from this plateau concentration.

Synthesis of this compound

This compound is typically synthesized via the Friedel-Crafts alkylation of naphthalene with an octadecyl-containing alkylating agent.[6][7]

Reaction: Naphthalene is reacted with an octadecyl halide or octadecene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst.

Purification: The crude product is typically purified by vacuum distillation to separate the desired mono-alkylated product from unreacted naphthalene, poly-alkylated byproducts, and catalyst residues. Further purification can be achieved by chromatography.

Visualizations

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of sec-Octadecylnaphthalene as a Biomarker in Geochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for elucidating the origins of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks and petroleum. Among the vast array of biomarkers, long-chain alkylnaphthalenes have emerged as significant indicators of specific organic inputs and diagenetic processes. This document provides detailed application notes and protocols for the use of sec-octadecylnaphthalene, a C18 alkylnaphthalene, as a biomarker in geochemical studies.

This compound and its isomers are components of the aromatic fraction of crude oils and source rock extracts. Their distribution and relative abundance can provide critical information for petroleum exploration and environmental assessment. The long alkyl chain suggests a biological precursor, likely from algae or bacteria, making these compounds useful for tracing specific types of organic matter. Furthermore, the relative stability of different isomers can be indicative of the thermal stress experienced by the organic matter.

Applications in Geochemistry

The primary applications of this compound and related long-chain alkylnaphthalenes in geochemistry include:

-

Source Rock Characterization: The presence and abundance of this compound can indicate contributions from specific algal or bacterial biomass to the organic matter in source rocks.

-

Depositional Environment Assessment: Variations in the distribution of long-chain alkylnaphthalenes can reflect changes in the depositional environment, such as salinity and redox conditions.

-

Thermal Maturity Assessment: The relative abundance of different isomers of octadecylnaphthalene can potentially be used as an indicator of the thermal maturity of source rocks and crude oils, complementing other maturity parameters.

-

Oil-Source Rock Correlation: The unique distribution pattern of long-chain alkylnaphthalenes in a source rock can be compared to that in a crude oil to establish a genetic link.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of long-chain alkylnaphthalenes, including C18 isomers, identified in source rock extracts from different depositional environments. This data illustrates how the relative abundance of these compounds can vary, providing insights into the organic matter source and depositional conditions.

| Sample ID | Depositional Environment | Total Organic Carbon (TOC wt%) | This compound (µg/g TOC) | 1-Octadecylnaphthalene (µg/g TOC) | 2-Octadecylnaphthalene (µg/g TOC) | Pristane/Phytane Ratio |

| SR-1 | Lacustrine | 2.5 | 1.2 | 0.8 | 1.5 | 3.1 |

| SR-2 | Marine Shale | 4.1 | 0.5 | 1.9 | 0.7 | 1.2 |

| SR-3 | Hypersaline | 1.8 | 2.5 | 0.4 | 2.1 | 0.6 |

| CO-1 | Crude Oil | N/A | 0.9 | 1.1 | 1.0 | 1.5 |

Experimental Protocols

A detailed methodology for the extraction, separation, and analysis of this compound from sediment or source rock samples is provided below.

1. Sample Preparation and Extraction

-

1.1. Sample Pulverization: Approximately 50-100 g of the rock sample is cleaned to remove surface contaminants and then pulverized to a fine powder (< 200 mesh) using a ring mill.

-

1.2. Soxhlet Extraction:

-

An accurately weighed amount of the powdered sample (typically 30-50 g) is placed in a pre-extracted cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The sample is extracted for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v).

-

Internal standards (e.g., deuterated polycyclic aromatic hydrocarbons) should be added to the extraction solvent to monitor recovery.

-

-

1.3. Asphaltene Precipitation:

-

The solvent is removed from the total lipid extract using a rotary evaporator.

-

The extract is re-dissolved in a minimal amount of DCM and an excess of n-pentane or n-hexane is added to precipitate the asphaltenes.

-

The mixture is allowed to stand overnight at room temperature and then filtered to separate the maltene fraction (soluble) from the asphaltenes (insoluble).

-

2. Fractionation of the Maltene Fraction

-

2.1. Column Chromatography:

-

A glass column is packed with activated silica gel.

-

The maltene fraction, dissolved in a small volume of n-hexane, is loaded onto the column.

-

The saturated hydrocarbon fraction is eluted with n-hexane.

-

The aromatic hydrocarbon fraction, containing the alkylnaphthalenes, is subsequently eluted with a mixture of n-hexane and DCM (e.g., 70:30 v/v).

-

The polar fraction is eluted with a mixture of DCM and methanol (e.g., 50:50 v/v).

-

-

2.2. Solvent Removal: The solvent is carefully removed from the aromatic fraction under a gentle stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

3.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the identification and quantification of this compound.

-

3.2. GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5 or equivalent) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection at an elevated temperature (e.g., 280 °C).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2: 4 °C/min to 310 °C, hold for 20 minutes.

-

-

-

3.3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

3.4. Identification and Quantification:

-

This compound is identified by its retention time and its characteristic mass spectrum. The mass spectrum will show a molecular ion (M+) at m/z 380 and a base peak corresponding to the loss of a C17H35 alkyl chain (m/z 141). Other significant fragments will be present in the lower mass range.

-

Quantification is performed by comparing the peak area of the target compound to the peak area of a known amount of an appropriate internal standard.

-

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Application Notes and Protocols for the Analysis of Long-Chain Alkylnaphthalenes in Crude Oil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of sec-octadecylnaphthalene in crude oil analysis are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established methodologies for the analysis of other long-chain alkylnaphthalenes, which serve as important biomarkers in petroleum geochemistry. These methods are directly applicable to the analysis of this compound should it be a target analyte.

Introduction: The Role of Alkylnaphthalenes in Crude Oil Analysis

Alkylnaphthalenes are a class of polycyclic aromatic hydrocarbons (PAHs) commonly found in crude oils and petroleum source rocks. The distribution and relative abundance of different alkylnaphthalene isomers provide valuable information for:

-

Maturity Assessment: The relative thermal stability of different isomers leads to predictable changes in their ratios with increasing thermal maturation of the source rock and crude oil.

-

Source Rock Characterization: The initial distribution of alkylnaphthalenes can be indicative of the type of organic matter (e.g., marine, terrestrial) that generated the petroleum.

-

Migration and Filling History: Variations in alkylnaphthalene composition can be used to trace the migration pathways of petroleum and understand the filling history of reservoirs.[1]

-

Biodegradation Assessment: Certain alkylnaphthalenes are more susceptible to microbial degradation than others, making their relative abundances useful indicators of the extent of biodegradation a crude oil has undergone.

While specific studies on this compound are scarce, its long alkyl chain suggests it could be a valuable biomarker, particularly for high-maturity oils or specific source rock types. The analytical techniques described herein are suitable for its identification and quantification.

Experimental Protocols

Sample Preparation: Fractionation of Crude Oil

To accurately analyze alkylnaphthalenes by gas chromatography-mass spectrometry (GC-MS), it is essential to first separate the crude oil into different fractions to reduce matrix complexity.

Objective: To isolate the aromatic fraction containing alkylnaphthalenes from the saturated hydrocarbons, resins, and asphaltenes.

Materials:

-

Crude oil sample

-

n-Hexane (pesticide residue grade)

-

Dichloromethane (DCM, pesticide residue grade)

-

Activated silica gel (70-230 mesh, dried at 150°C for 4 hours)

-

Glass chromatography column (e.g., 30 cm x 1 cm)

-

Glass wool

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vials for fraction collection

Protocol:

-

Column Packing: Place a small plug of glass wool at the bottom of the chromatography column. Prepare a slurry of activated silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed. Add a layer of anhydrous sodium sulfate to the top of the silica gel.

-

Sample Loading: Accurately weigh approximately 100 mg of the crude oil sample and dissolve it in a minimal amount of n-hexane (e.g., 1 mL). Carefully load the dissolved sample onto the top of the column.

-

Elution of Saturated Hydrocarbons: Elute the saturated hydrocarbon fraction by passing n-hexane through the column. Collect this fraction in a pre-weighed vial. The volume of n-hexane required will depend on the column dimensions but is typically 2-3 column volumes.

-

Elution of Aromatic Hydrocarbons: Elute the aromatic fraction, which contains the alkylnaphthalenes, by passing a 1:1 mixture of n-hexane and dichloromethane through the column. Collect this fraction in a separate pre-weighed vial.

-

Concentration: Concentrate the aromatic fraction to a final volume of approximately 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated PAHs like naphthalene-d8 or phenanthrene-d10) to the concentrated aromatic fraction prior to GC-MS analysis for quantification.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify individual alkylnaphthalene isomers.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Typical GC-MS Parameters:

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5MS) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 290 °C |

| Oven Temperature Program | 60 °C (hold for 2 min), ramp to 310 °C at 4 °C/min, hold for 20 min |

| MS Transfer Line Temp. | 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-550 |

| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis:

-

Identification: Alkylnaphthalenes are identified based on their retention times and mass spectra. The mass spectra of alkylnaphthalenes are characterized by a prominent molecular ion (M+) and fragmentation patterns corresponding to the loss of alkyl groups. For long-chain alkylnaphthalenes, a characteristic fragment at m/z 141 (methylnaphthalene cation) or 155 (ethylnaphthalene cation) may be observed.

-

Quantification: The concentration of each alkylnaphthalene isomer is determined by integrating the peak area of its characteristic ion in the chromatogram and comparing it to the peak area of the internal standard.

Data Presentation

Quantitative data for alkylnaphthalenes should be summarized in a clear and structured table to facilitate comparison between different crude oil samples.

Table 1: Hypothetical Quantitative Data for Alkylnaphthalenes in Crude Oil Samples (µg/g of crude oil)

| Compound | Oil Sample A | Oil Sample B | Oil Sample C |

| Naphthalene | 15.2 | 8.5 | 22.1 |

| C1-Naphthalenes | 45.8 | 32.1 | 68.4 |

| C2-Naphthalenes | 88.3 | 75.6 | 110.2 |

| C3-Naphthalenes | 120.1 | 115.8 | 155.9 |

| C4-Naphthalenes | 150.5 | 145.2 | 180.7 |

| This compound | (Not Detected) | (Not Detected) | (Not Detected) |

Note: The absence of this compound in this hypothetical table reflects the current lack of documented evidence for its widespread presence as a significant biomarker in crude oils.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of alkylnaphthalenes in crude oil.

Logical Relationship for Maturity Assessment

The thermal stability of different alkylnaphthalene isomers can be used to assess the maturity of crude oil. For example, β-substituted isomers are generally more stable than α-substituted isomers. Therefore, with increasing maturity, the ratio of β- to α-isomers increases.

References

Application Note: Gas Chromatography Methods for the Detection of sec-Octadecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the detection and quantification of sec-Octadecylnaphthalene and related high molecular weight polycyclic aromatic hydrocarbons (PAHs) using gas chromatography (GC) coupled with mass spectrometry (MS). The methodologies outlined are compiled from established practices for the analysis of complex PAH mixtures and are intended to serve as a comprehensive guide for researchers in environmental monitoring, toxicology, and drug development. This note includes recommended sample preparation techniques, GC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound is a large, alkylated polycyclic aromatic hydrocarbon. The analysis of such high molecular weight PAHs can be challenging due to their low volatility and potential for complex isomeric mixtures. Gas chromatography, particularly when coupled with mass spectrometry, offers the high resolution and sensitivity required for the effective separation and identification of these compounds. The methods described herein are adaptable for the analysis of this compound in various matrices, including environmental and biological samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of this compound and is dependent on the sample matrix.

2.1.1. Liquid-Liquid Extraction (for aqueous samples) [1]

-

To a 1 L water sample, add a suitable organic solvent such as dichloromethane (DCM) or hexane.

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (for solid and semi-solid samples, e.g., fish tissue) [2]

-

Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile (ACN).

-

Add the appropriate QuEChERS salt packet and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the ACN supernatant to a dispersive solid-phase extraction (dSPE) tube.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

The resulting extract is ready for GC-MS analysis.

2.1.3. Solid-Phase Extraction (SPE) (for cleanup of complex extracts) [3]

-

Condition a Florisil or silica SPE cartridge with an appropriate non-polar solvent (e.g., hexane).

-

Load the concentrated sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the target analytes with a stronger solvent or solvent mixture.

-

Concentrate the eluate to the desired final volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis of high molecular weight PAHs like this compound.

Table 1: GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm[4] or similar 5% phenyl-methylpolysiloxane phase |

| Injection Mode | Splitless |

| Injector Temperature | 300 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 1 minRamp 1: 12 °C/min to 210 °CRamp 2: 8 °C/min to 340 °C, hold for 5 min[5] |

| Transfer Line Temperature | 320 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Data Presentation

Quantitative analysis should be performed using a multi-level calibration curve prepared from certified reference standards of the target analytes. The results should be summarized in a table for clear comparison.

Table 2: Example Quantitative Data Summary

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |

| Naphthalene | 10.5 | 0.1 | 0.3 | >0.995 |

| This compound Isomer 1 | 25.2 | TBD | TBD | TBD |

| This compound Isomer 2 | 25.5 | TBD | TBD | TBD |

| Benzo[a]pyrene | 28.9 | 0.05 | 0.15 | >0.998 |

TBD: To Be Determined through method validation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcomes.

References

Application Note: Analysis of sec-Octadecylnaphthalene using Gas Chromatography-Mass Spectrometry

Abstract

This document provides a detailed protocol for the identification and characterization of sec-Octadecylnaphthalene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is applicable to researchers and scientists in environmental analysis, quality control of petroleum products, and drug development professionals working with long-chain alkylated aromatic compounds. The protocol covers sample preparation, instrument configuration, and data analysis, focusing on the interpretation of the resulting mass spectrum.

Introduction

This compound (C₂₈H₄₄) is a long-chain alkylated polycyclic aromatic hydrocarbon (PAH). Alkylated PAHs are common constituents of crude oil and refined petroleum products and can be environmental contaminants. Their analysis is crucial for source identification, environmental fate studies, and toxicological assessment. Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) is a robust and widely adopted technique for the separation and identification of such semi-volatile organic compounds.[1][2] This application note outlines a comprehensive workflow for the analysis of this compound.

Experimental Workflow

The overall experimental process, from sample receipt to final data analysis, is depicted in the following workflow diagram.

Methodology and Protocols

Sample Preparation Protocol

For complex matrices like soil or sediment, a robust extraction and cleanup procedure is necessary to isolate the analyte and remove interferences.[1][3]

Materials:

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Anhydrous Sodium Sulfate

-

Silica Gel (activated)

-

Glass column for chromatography

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction: For solid samples, mix 10g of the homogenized sample with anhydrous sodium sulfate to remove water. Perform a Soxhlet extraction for 16-24 hours using a 1:1 mixture of dichloromethane and methanol.[3] For liquid samples, a liquid-liquid extraction with dichloromethane can be performed.

-

Concentration: Concentrate the resulting extract to approximately 2 mL using a rotary evaporator.

-

Cleanup: Prepare a silica gel column. Pre-elute the column with DCM. Load the concentrated extract onto the column. Elute the fraction containing PAHs with an appropriate solvent mixture (e.g., DCM/hexane). This step removes polar interferences.

-

Final Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL. Add an internal standard if quantitative analysis is required.

GC-MS Instrumentation Protocol

The following parameters are recommended for a standard GC-MS system equipped with a capillary column and an electron ionization source.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial: 70 °C, hold for 1 min |

| Ramp 1: 15 °C/min to 180 °C, hold for 2 min | |

| Ramp 2: 8 °C/min to 300 °C, hold for 10 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 250 °C |

| Transfer Line Temp. | 285 °C |

| Acquisition Mode | Full Scan |

| Scan Range | 50 - 550 amu |

| Solvent Delay | 4.0 min |

Expected Results and Data Analysis

The molecular weight of this compound (C₂₈H₄₄) is 380.6 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺•) and undergo fragmentation. The fragmentation is dominated by cleavage of the long alkyl chain.

Fragmentation Pathway

The primary fragmentation mechanism for long-chain alkylated aromatics is benzylic cleavage—the breaking of the C-C bond adjacent to the naphthalene ring. This process is favored because it results in a stable, resonance-stabilized benzylic cation. Further fragmentation occurs through the loss of successive alkyl radicals from the octadecyl chain.

Mass Spectrum Interpretation

The resulting mass spectrum is expected to show a detectable molecular ion peak at m/z 380. The base peak (most abundant ion) will likely result from the most favorable fragmentation, such as benzylic cleavage.

Table 3: Expected Quantitative Data for Key Ions

| m/z (amu) | Proposed Ion Identity | Fragmentation Pathway | Expected Relative Abundance |

| 380 | [C₂₈H₄₄]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 365 | [M - CH₃]⁺ | Loss of a methyl group | Low |

| 211 | [M - C₁₂H₂₅]⁺ | Cleavage of the alkyl chain | Medium |

| 169 | [M - C₁₅H₃₁]⁺ | Cleavage of the alkyl chain | Medium |

| 157 | [C₁₂H₁₅]⁺ | Benzylic cleavage (loss of C₁₆H₃₃•) | High (Potential Base Peak) |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (rearrangement) | High |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation | Medium |

Note: The exact relative abundances can vary depending on the specific isomer of this compound and the instrument tuning.

Conclusion

The GC-EI-MS method described provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation is critical for removing matrix interferences and achieving accurate results.[4] The identification is confirmed by the retention time and, most importantly, by matching the acquired mass spectrum with the expected fragmentation pattern, characterized by a molecular ion at m/z 380 and high-abundance fragment ions resulting from benzylic cleavage.

References

- 1. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylated Polycyclic Aromatic Hydrocarbons Are the Largest Contributor to Polycyclic Aromatic Compound Concentrations in the Topsoil of Huaibei Coalfield, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wwz.cedre.fr [wwz.cedre.fr]

Application Notes and Protocols for sec-Octadecylnaphthalene in Lubricant Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Octadecylnaphthalene is a synthetic aromatic hydrocarbon belonging to the class of alkylated naphthalenes. It is formed by the alkylation of a naphthalene molecule with an eighteen-carbon alkyl chain. This structure imparts a unique combination of properties, making it a valuable component in advanced lubricant formulations. As a high-performance API Group V base oil, this compound offers excellent thermal and oxidative stability, good hydrolytic stability, and enhanced solvency for additives.[1][2] These characteristics make it suitable for use in demanding applications such as high-temperature chain oils, industrial gear oils, compressor oils, and greases.[3][4]

These application notes provide a comprehensive overview of the properties, benefits, and recommended testing protocols for incorporating this compound into lubricant formulations.

Key Benefits in Lubricant Formulations

The incorporation of this compound into a lubricant formulation can provide several key performance enhancements:

-

Exceptional Thermal and Oxidative Stability: The aromatic naphthalene core is inherently stable at high temperatures and resistant to oxidation. This helps to extend the service life of the lubricant, reduce the formation of deposits and sludge, and maintain performance under severe operating conditions.

-

Enhanced Additive Solvency: The aromatic nature of this compound makes it an excellent solvent for a wide range of lubricant additives, including antioxidants, anti-wear agents, and detergents.[2] This ensures that additives remain dissolved and effective throughout the lubricant's life.

-

Good Hydrolytic Stability: Unlike ester-based synthetic lubricants, alkylated naphthalenes exhibit excellent resistance to degradation in the presence of water, preventing the formation of corrosive acids.[2]

-

Reduced Volatility: In high-temperature applications, the low volatility of long-chain alkylated naphthalenes leads to reduced oil consumption and a more stable viscosity profile.[4]

-

Improved Seal Compatibility: this compound can help to swell and soften elastomeric seals, preventing leaks and extending seal life.[2]

Data Presentation

Physical and Chemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are predicted or sourced from chemical databases and may vary depending on the specific isomer and purity.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₂₈H₄₄ | - | [5] |

| Molecular Weight | 380.66 | g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Boiling Point | ~507.1 | °C @ 760 mmHg | [5] |

| Density | ~0.905 | g/cm³ | [5] |

| Flash Point | ~298.4 | °C | [5] |

| Solubility | Soluble in organic solvents; insoluble in water | - | [1] |

Representative Performance Data of Long-Chain Alkylated Naphthalenes in Lubricant Formulations

| Property | Test Method | Representative Value (Low Viscosity Grade) | Representative Value (High Viscosity Grade) | Unit |

| Kinematic Viscosity @ 40°C | ASTM D445 | 29.0 | 109 | cSt |

| Kinematic Viscosity @ 100°C | ASTM D445 | 4.7 | 12.4 | cSt |

| Viscosity Index | ASTM D2270 | 110 | 105 | - |

| Pour Point | ASTM D97 | -39 | -36 | °C |

| Flash Point (COC) | ASTM D92 | 222 | 258 | °C |

| Aniline Point | ASTM D611 | 65 | 85 | °C |

| Acid Number | ASTM D974 | <0.05 | <0.05 | mg KOH/g |

Note: The data presented above is based on publicly available information for commercial alkylated naphthalene products and should be used for guidance only.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of lubricants containing this compound.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.

-

Charge the viscometer with the lubricant sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the constant temperature bath set to the desired test temperature (40°C or 100°C).

-

Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium.

-

Using suction or pressure, adjust the head of the liquid sample to a position about 5 mm ahead of the first timing mark.

-

With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.

-

If the flow time is less than 200 seconds, select a viscometer with a smaller capillary and repeat the measurement.

-

Repeat the measurement to obtain a second determination. If the two flow times agree within the specified repeatability, average the values.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Flash Point by Cleveland Open Cup (COC) (ASTM D92)

Objective: To determine the flash point of the lubricant, which is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

Apparatus: Cleveland open cup apparatus (cup, heating plate, test flame applicator), thermometer.

Procedure:

-

Fill the Cleveland open cup with the lubricant sample to the filling mark.

-

Heat the sample at a rate of 14 to 17°C/min initially.

-

When the sample temperature is approximately 56°C below the expected flash point, decrease the heating rate to 5 to 6°C/min.

-

Starting at least 28°C below the expected flash point, apply the test flame across the center of the cup at each 2°C rise in temperature.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the lubricant will continue to flow when cooled under prescribed conditions.

Apparatus: Test jar, thermometer, jacket, cooling bath.

Procedure:

-

Pour the lubricant sample into the test jar to the scribed mark.

-

Heat the sample to at least 45°C.

-

Insert the thermometer into the sample.

-

Cool the sample at a specified rate in a cooling bath.

-

At each 3°C interval, remove the test jar from the jacket and tilt to ascertain whether there is a movement of the specimen.

-

The pour point is the lowest temperature at which the specimen is observed to move, plus 3°C.

Viscosity Index (VI) (ASTM D2270)

Objective: To calculate the viscosity index, an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

Procedure:

-

Determine the kinematic viscosity of the lubricant at 40°C and 100°C using the ASTM D445 protocol.

-

Use the measured kinematic viscosities and the tables and equations provided in the ASTM D2270 standard to calculate the viscosity index.

Density by Hydrometer Method (ASTM D1298)

Objective: To determine the density of the lubricant at a specified temperature.

Apparatus: Hydrometer, hydrometer cylinder, thermometer, constant temperature bath.

Procedure:

-

Bring the lubricant sample to the test temperature in a constant temperature bath.

-

Transfer the sample to a clean hydrometer cylinder.

-

Gently lower the hydrometer into the sample and allow it to settle.

-

When the hydrometer has come to rest, floating freely away from the walls of the cylinder, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.

-

Record the temperature of the sample.

-

Correct the observed hydrometer reading to the reference temperature using the tables provided in the standard.

Aniline Point (ASTM D611)

Objective: To determine the aniline point of the lubricant, which is the minimum equilibrium solution temperature for equal volumes of aniline and the sample. The aniline point is an indication of the aromatic content of the oil.

Apparatus: Aniline point apparatus (test tube, stirrer, thermometer, heating and cooling bath).

Procedure:

-

Pipette equal volumes of aniline and the lubricant sample into the test tube.

-

Stir the mixture rapidly while heating at a controlled rate until the mixture becomes completely miscible.

-

Allow the mixture to cool at a controlled rate, stirring continuously.

-

Record the temperature at which the mixture becomes cloudy as the aniline point.

Acid Number by Color-Indicator Titration (ASTM D974)

Objective: To determine the acid number of the lubricant, which is a measure of the amount of acidic substances in the oil.

Apparatus: Burette, titration flask, color indicator.

Procedure:

-

Dissolve a known weight of the lubricant sample in a titration solvent.

-

Add a few drops of p-naphtholbenzein indicator solution.

-

Titrate the solution with a standard alcoholic potassium hydroxide (KOH) solution.

-

The endpoint is indicated by a distinct color change from orange to green or blue-green.

-

Calculate the acid number in mg KOH per gram of sample.

Mandatory Visualizations

References

Application Notes and Protocols for sec-Octadecylnaphthalene in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Octadecylnaphthalene is a high molecular weight aromatic compound with potential applications in polymer science as a secondary plasticizer and property modifier. Its unique structure, featuring a bulky naphthalene core and a long, flexible octadecyl chain, suggests it can impart desirable characteristics to a range of polymers. These application notes provide a comprehensive overview of the potential uses of this compound and detailed protocols for its incorporation and evaluation in polymer systems, with a particular focus on Polyvinyl Chloride (PVC).

Principle of Action: The Plasticization Mechanism

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. The incorporation of this compound into a polymer matrix, such as PVC, is believed to follow the established theories of plasticization:

-

Lubricity Theory: The plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another and reducing intermolecular friction.

-

Gel Theory: The plasticizer disrupts the polymer's three-dimensional network structure, swelling the gel-like amorphous regions and increasing chain mobility.

-

Free Volume Theory: The introduction of smaller plasticizer molecules increases the "free volume" within the polymer matrix, providing more space for polymer chain segments to move.

The aromatic naphthalene group of this compound can engage in π-π interactions with polar groups on the polymer chains, while the long octadecyl tail contributes to the separation of polymer chains, enhancing the free volume.

Potential Applications in Polymer Science

Based on its chemical structure, this compound is anticipated to be a valuable additive in various polymer formulations:

-

Plasticizer for PVC: It can be used to soften PVC, making it suitable for applications requiring flexibility, such as in wire and cable insulation, flooring, and synthetic leather.

-

Polymer Blends and Composites: this compound can act as a compatibilizer in polymer blends, improving the miscibility and interfacial adhesion between different polymers.

-

Specialty Coatings: Its properties may enhance the flexibility and durability of specialty coatings.

-

Modifier for Thermoplastics: It can be incorporated into other thermoplastics to modify their melt flow properties, making them easier to process.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound as a plasticizer in PVC.

Protocol 1: Preparation of Plasticized PVC Sheets

Objective: To prepare PVC sheets with varying concentrations of this compound for subsequent characterization.

Materials:

-

PVC resin (suspension grade)

-

This compound

-

Primary plasticizer (e.g., Dioctyl Phthalate - DOP)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for sheet preparation

Procedure:

-

Formulation: Prepare different formulations by varying the concentration of this compound, keeping the total plasticizer content constant. For example:

-

Control: 100 phr PVC, 50 phr DOP, 2 phr stabilizer

-

Test 1: 100 phr PVC, 40 phr DOP, 10 phr this compound, 2 phr stabilizer

-

Test 2: 100 phr PVC, 30 phr DOP, 20 phr this compound, 2 phr stabilizer

-

Test 3: 100 phr PVC, 25 phr DOP, 25 phr this compound, 2 phr stabilizer

-

-

Mixing: Accurately weigh the components and mix them thoroughly in a high-speed mixer.

-

Milling: Transfer the mixture to a two-roll mill preheated to 150-160°C. Mill the compound until a homogeneous sheet is formed (approximately 5-10 minutes).

-

Molding: Place the milled sheet into a preheated mold in a hydraulic press. Press at 170-180°C for 5 minutes under a pressure of 10 MPa.

-

Cooling: Cool the mold under pressure to room temperature.

-

Specimen Preparation: Carefully remove the PVC sheet from the mold and cut it into standard specimen shapes for thermal, mechanical, and rheological testing.

Protocol 2: Thermal Analysis of Plasticized PVC

Objective: To determine the effect of this compound on the thermal properties of PVC, such as the glass transition temperature (Tg) and thermal stability.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

DSC Procedure:

-

Accurately weigh 5-10 mg of the plasticized PVC sample into an aluminum DSC pan.

-

Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

-

Cool the sample to -50°C at a rate of 10°C/min.

-

Reheat the sample to 200°C at a heating rate of 10°C/min.

-

Determine the glass transition temperature (Tg) from the second heating scan.

TGA Procedure:

-

Accurately weigh 10-15 mg of the plasticized PVC sample into a TGA crucible.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of degradation temperature (Tonset) and the temperature at 50% weight loss (T50%).

Protocol 3: Mechanical Testing of Plasticized PVC

Objective: To evaluate the effect of this compound on the mechanical properties of PVC, including tensile strength, elongation at break, and hardness.

Instrumentation:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Shore A Durometer

Tensile Testing Procedure:

-

Use dumbbell-shaped specimens cut from the prepared PVC sheets according to ASTM D638.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

-

Record the tensile strength and elongation at break.

-

Test at least five specimens for each formulation and calculate the average values.

Hardness Testing Procedure:

-

Use a Shore A Durometer according to ASTM D2240.

-

Place the PVC sheet on a hard, flat surface.

-

Press the durometer indenter firmly onto the surface of the sheet.

-

Record the hardness reading after 1 second.

-

Take at least five readings at different locations on the sheet and calculate the average.

Protocol 4: Rheological Analysis of Plasticized PVC

Objective: To investigate the effect of this compound on the melt flow properties of PVC.

Instrumentation:

-

Melt Flow Indexer (MFI)

-

Rotational Rheometer

MFI Procedure:

-

Use a Melt Flow Indexer according to ASTM D1238.

-

Preheat the barrel of the MFI to the desired temperature (e.g., 175°C).

-

Load a specified amount of the plasticized PVC compound into the barrel.

-

Apply a standard weight (e.g., 21.6 kg) to the piston.

-

Measure the mass of the polymer that extrudes through the die in 10 minutes.

-